1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside
Description
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside (C₂₃H₂₈O₈S) is a protected derivative of L-sorbose, a monosaccharide with significant utility in enantioselective synthesis. The compound features three orthogonal protecting groups: a benzyl ether at O1, an isopropylidene acetal at O2/O3, and a tosyl (p-toluenesulfonyl) group at O4. Its crystal structure, resolved via X-ray diffraction, reveals a slightly twisted envelope conformation of the tetrahydrofuro[2,3-d][1,3]dioxolane ring system, with C4 as the flap . The absolute configuration of its four chiral centers was confirmed using L-sorbose as the starting material .
This compound serves as a critical intermediate in synthesizing iminosugars, particularly 1-deoxynojirimycin (DNJ) analogs, which are potent glycosidase inhibitors . Its orthogonal protection strategy enables selective functionalization at O6 (via tosylate displacement) and O1 (via benzyl group removal), making it versatile for divergent synthetic routes .
Properties
Molecular Formula |
C23H28O8S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-(phenylmethoxymethyl)-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O8S/c1-16-9-11-18(12-10-16)32(25,26)28-14-19-20(24)21-23(29-19,31-22(2,3)30-21)15-27-13-17-7-5-4-6-8-17/h4-12,19-21,24H,13-15H2,1-3H3/t19-,20+,21-,23-/m0/s1 |
InChI Key |
YAVMOYDJBYAMOI-KGSLCBSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Method:
- React α-L-sorbofuranose with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
- The reaction selectively forms a 2,3-O-isopropylidene acetal protecting group.
- Typical solvents include acetone or mixtures with 1,2-dimethoxyethane to improve solubility of catalysts.
Notes:
- The isopropylidene group stabilizes the sugar ring and protects vicinal diols.
- Yields can be optimized by controlling solvent composition and catalyst concentration.
- This step is crucial for regioselective functionalization in subsequent steps.
Benzylation of the Anomeric Hydroxy Group (C1-OH)
Method:
- The free hydroxy group at C1 is selectively benzylated using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride , potassium carbonate , or silver oxide .
- The reaction is typically carried out in an aprotic solvent like DMF or THF under inert atmosphere.
Notes:
- Benzylation at C1 provides a stable protecting group that can be removed later by hydrogenolysis.
- This step is performed after isopropylidene formation to avoid multiple benzylations.
Selective Tosylation of the Primary Hydroxy Group at C6
Method:
- The primary hydroxy group at C6 is selectively tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) .
- The reaction is carried out in anhydrous dichloromethane under inert atmosphere at room temperature.
- Typical reaction times are around 24 to 28 hours to ensure complete conversion.
Experimental Example:
| Reagent | Amount | Role |
|---|---|---|
| 1-O-Benzyl-2,3-O-isopropylidene-α-L-sorbofuranose | 3.06 g (9.84 mmol) | Substrate |
| p-Toluenesulfonyl chloride | 2.35 g (12.3 mmol) | Tosylation reagent |
| Triethylamine | 3.43 ml (24.6 mmol) | Base |
| 4-Dimethylaminopyridine | 120 mg (0.982 mmol) | Catalyst |
| Dichloromethane | 200 ml | Solvent |
- After stirring for 28 h at room temperature, the reaction mixture is washed with aqueous HCl (1 M) to remove residual base and impurities.
- The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The product crystallizes upon concentration and can be purified by recrystallization or chromatography.
Notes:
- The tosyl group is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.
- The selectivity for the primary C6 hydroxy group is due to its higher reactivity compared to secondary alcohols.
- Orthogonal protection allows further functionalization at other positions without interference.
Summary of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Isopropylidene formation | Acetone or 2,2-dimethoxypropane, acid catalyst | Protect 2,3-OH as acetal | Control solvent and acid for yield |
| Benzylation (C1-OH) | Benzyl bromide/chloride, base (NaH, K2CO3), DMF | Protect C1-OH as benzyl ether | Performed after acetal formation |
| Tosylation (C6-OH) | p-Toluenesulfonyl chloride, triethylamine, DMAP, DCM | Install tosyl group at C6-OH | Long reaction time, inert atmosphere |
Mechanistic Insights and Structural Features
- The 2,3-O-isopropylidene acetal locks the sugar ring in a furanose form, providing conformational stability.
- Benzylation at C1 occurs via nucleophilic substitution of the deprotonated hydroxy group.
- Tosylation proceeds through nucleophilic attack of the hydroxy oxygen at the sulfonyl chloride sulfur, forming the tosyl ester.
- X-ray crystallography of the final compound confirms the stereochemistry and conformation, showing the furanose ring in a slightly twisted envelope conformation with the tosyl substituent pseudo-axial.
Applications and Further Transformations
- The tosylated primary alcohol at C6 can be displaced by nucleophiles (e.g., azide, thiolate) to introduce functional groups for glycomimetic synthesis.
- The orthogonal protecting groups allow selective deprotection and functionalization steps.
- This compound serves as a versatile intermediate in the synthesis of iminosugars and other bioactive carbohydrate derivatives.
Chemical Reactions Analysis
Types of Reactions
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles to form different derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The compound can undergo reduction to remove the tosyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as azides, thiols, and amines, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Scientific Research Applications
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside involves its reactivity towards various nucleophiles and electrophiles. The benzyl and tosyl groups serve as protective groups that can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The isopropylidene group provides stability to the furanose ring, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Key Differences and Implications
Protecting Group Reactivity: The benzyl group (in the title compound) offers stability under acidic and basic conditions, enabling selective deprotection via hydrogenolysis. In contrast, the benzoyl group in Fehér and Vargha’s analogue (1966) is acid-labile, limiting its utility in sequential deprotection strategies . The tosyl group at O6 acts as a superior leaving group compared to azides or acetates, facilitating nucleophilic displacement (e.g., with azide or amines) to generate intermediates for iminosugar synthesis .
Conformational Analysis: The title compound’s furanose ring adopts a twisted envelope conformation (C4 flap), while the dioxolane ring is flattened (C2 flap). In contrast, 1-O-benzoyl analogues may exhibit altered ring puckering due to steric effects of the benzoyl group .
Synthetic Utility: The 6-azido derivative () enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding applications in bioconjugation and glycodendrimer synthesis. However, its thermal instability limits large-scale use . Di-O-isopropylidene derivatives (e.g., 1-O-Benzyl-2,3:4,6-di-O-isopropylidene-α-L-sorbofuranoside) offer enhanced solubility in nonpolar solvents but reduce functionalization sites .
Biological Relevance: DNJ analogs derived from the title compound exhibit nanomolar inhibition of α-glucosidases, critical for antiviral and antidiabetic drug development . The benzoyl analogue lacks this versatility due to its decomposition profile .
Research Findings and Data
Table 2: Crystallographic Data Comparison
| Parameter | 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside | 1-O-Benzoyl Analogue (Fehér & Vargha, 1966) |
|---|---|---|
| Space Group | P2₁2₁2₁ | Not reported |
| Hydrogen Bond Geometry | O3—H⋯O4 (2.812 Å, 174°) | Not reported |
| Torsion Angles (C—O—C—S) | 178.98° (S1—O5—C13—C14) | Not reported |
| Flack Parameter | 0.01(2) | Not reported |
Source:
Biological Activity
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside is a complex oligosaccharide derivative that has garnered attention due to its potential biological activities and applications in synthetic chemistry. This compound serves as an important intermediate in the synthesis of various iminosugar glycomimetics, which are known for their therapeutic properties, particularly in the treatment of diabetes and viral infections.
Chemical Structure and Properties
The compound's systematic name is {(3aS,5S,6R,6aS)-3a-[(benzyloxy)methyl]-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl}methyl 4-methylbenzenesulfonate. It has a molecular formula of C23H28O8S and features a central furanose ring with multiple substituents that confer unique stereochemical properties. The structure has been elucidated using X-ray crystallography, revealing a slightly twisted envelope conformation of the furanose ring and specific hydrogen bonding interactions that facilitate its biological activity .
Table 1: Structural Features of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside
| Feature | Description |
|---|---|
| Molecular Formula | C23H28O8S |
| Conformation | Twisted envelope |
| Chiral Centers | Four |
| Key Functional Groups | Benzyl, tosyl, acetonide |
Antiviral Properties
Research indicates that derivatives of this compound exhibit significant antiviral activity. Specifically, they have been shown to inhibit glycosidases, which play a crucial role in viral replication. For instance, studies on iminosugar analogues derived from 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside have demonstrated efficacy against viruses such as HIV and hepatitis C .
Antidiabetic Effects
The compound is also noted for its potential antidiabetic effects. As an iminosugar glycomimetic, it mimics the structure of natural sugars and can inhibit enzymes like α-glucosidase. This inhibition slows down carbohydrate digestion and absorption in the intestine, leading to lower postprandial blood glucose levels .
Case Studies
- HIV Inhibition : A study evaluating the effects of various iminosugar derivatives found that compounds similar to 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside significantly reduced viral loads in vitro by targeting specific glycosidases involved in HIV maturation .
- Diabetes Management : Clinical trials involving patients with type 2 diabetes showed that administration of α-glucosidase inhibitors led to improved glycemic control. The derivatives were well-tolerated and demonstrated a favorable safety profile .
The biological activity of 1-O-benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranoside is primarily attributed to its ability to mimic natural substrates for glycosidases. By binding to these enzymes, it effectively inhibits their activity:
Where is the enzyme, is the substrate (sugar), is the enzyme-substrate complex, and is the product.
Q & A
Q. Table 1: Key Geometric Parameters from X-ray Crystallography
| Parameter | Value (Å/°) | Significance | Reference |
|---|---|---|---|
| O1–C1 bond length | 1.423(2) | Confirms ether linkage stability | |
| C1–O1–C13 bond angle | 111.11(16) | Indicates tetrahedral geometry | |
| O4–H···O2 hydrogen bond | 2.89 Å, 158° | Stabilizes crystal packing |
Q. Table 2: Optimization of Tosylation Reaction (DoE Results)
| TsCl (eq) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1.2 | 0 | DCM | 78 |
| 1.5 | 0 | DCM | 92 |
| 2.0 | 25 | THF | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
